molecular formula C7H6O3S B183272 Methyl 3-formylthiophene-2-carboxylate CAS No. 67808-71-3

Methyl 3-formylthiophene-2-carboxylate

Cat. No.: B183272
CAS No.: 67808-71-3
M. Wt: 170.19 g/mol
InChI Key: PPNVUVBYMGWBSG-UHFFFAOYSA-N
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Description

Methyl 3-formylthiophene-2-carboxylate is an organic compound with the molecular formula C7H6O3S and a molecular weight of 170.186 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

Methyl 3-formylthiophene-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formylthiophene-2-carboxylate can be synthesized through various methods. One common approach involves the formylation of methyl thiophene-2-carboxylate. This reaction typically uses formylating agents such as formic acid or formamide in the presence of a catalyst like phosphoric acid or polyphosphoric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-formylthiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 3-formylthiophene-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group can undergo oxidation to form a carboxylic acid or reduction to form a hydroxymethyl group, providing versatility in synthetic applications. Additionally, the formyl group can participate in various condensation reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVUVBYMGWBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292333
Record name methyl 3-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-71-3
Record name 67808-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-thiophenecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HFT8H894
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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